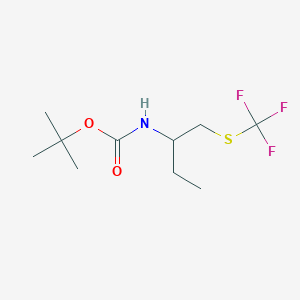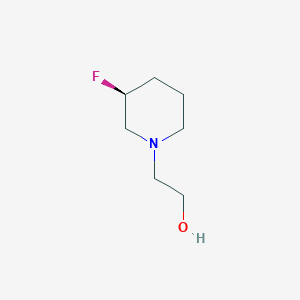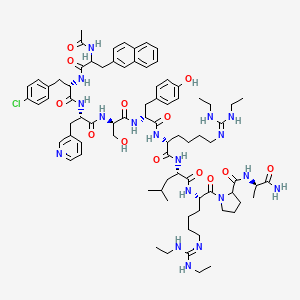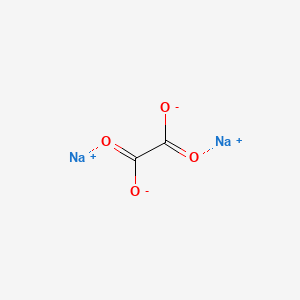
(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethylsulfanyl group, which imparts distinct properties such as high lipophilicity and metabolic stability. These characteristics make it a valuable candidate for research in pharmaceuticals, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Trifluoromethylsulfanyl Group: This can be achieved through the reaction of a suitable precursor with trifluoromethylsulfenyl chloride under controlled conditions.
Attachment to the Propyl Chain: The trifluoromethylsulfanyl group is then attached to a propyl chain via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Types of Reactions:
Oxidation: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethylsulfoxides or trifluoromethylsulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted carbamates or thiols.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its metabolic stability and lipophilicity, it is explored as a potential drug candidate for various therapeutic applications.
Industry:
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
作用機序
The mechanism by which (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and specificity, leading to effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Trifluoromethylsulfonamides: These compounds also contain the trifluoromethylsulfanyl group and exhibit similar properties.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their functional groups and reactivity.
Uniqueness: (1-Trifluoromethylsulfanylmethyl-propyl)-carbamic acid tert-butyl ester stands out due to its combination of the trifluoromethylsulfanyl group with a carbamate ester, providing a unique set of properties such as enhanced lipophilicity, metabolic stability, and potential for diverse applications in various fields.
特性
分子式 |
C10H18F3NO2S |
|---|---|
分子量 |
273.32 g/mol |
IUPAC名 |
tert-butyl N-[1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C10H18F3NO2S/c1-5-7(6-17-10(11,12)13)14-8(15)16-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |
InChIキー |
FGEBZDHZUBWRBL-UHFFFAOYSA-N |
正規SMILES |
CCC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)

![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)


![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
